2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and pyridazinone intermediates, followed by their coupling under specific conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, particularly nucleophilic or electrophilic substitutions, can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. They may include various derivatives with altered biological or chemical properties.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-chloro-4-methoxyphenyl)pyridazin-3(2H)-one
- 2-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-6-(2-fluoro-4-ethoxyphenyl)pyridazin-3(2H)-one
Uniqueness
The unique combination of the fluoro and methoxy substituents on the phenyl ring, along with the pyridazinone core, may confer specific biological activities or chemical properties that distinguish it from similar compounds.
Properties
Molecular Formula |
C21H20FN3O2 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-6-(2-fluoro-4-methoxyphenyl)pyridazin-3-one |
InChI |
InChI=1S/C21H20FN3O2/c1-27-17-6-7-18(19(22)12-17)20-8-9-21(26)25(23-20)14-24-11-10-15-4-2-3-5-16(15)13-24/h2-9,12H,10-11,13-14H2,1H3 |
InChI Key |
KIVZBLJTNUGTDG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CN3CCC4=CC=CC=C4C3)F |
Origin of Product |
United States |
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